Potassium tetrabromoaurate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

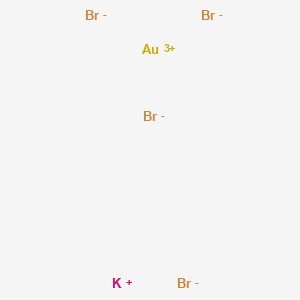

Potassium tetrabromoaurate(III) (KAuBr₄) is a coordination compound containing the square-planar [AuBr₄]⁻ anion and potassium counterions. It is synthesized by reacting potassium bromide (KBr) with potassium tetrachloroaurate(III) (KAuCl₄) in acidic media . The compound crystallizes as red-brown solids, often in hydrated forms (e.g., KAuBr₄·2H₂O), with monoclinic symmetry (space group P2₁/n) and Au–Br bond lengths averaging 2.38–2.40 Å . Its high formation constant (10³²) in aqueous solutions stabilizes the [AuBr₄]⁻ complex, making it a key precursor in gold chemistry . Applications span antibacterial agents , gold recovery , chemiluminescence detection , and carbon nanotube doping .

准备方法

Alternative Routes Using Gold(III) Oxide

For bromide-rich environments, gold(III) oxide (Au₂O₃) reacts with hydrobromic acid (HBr) and KBr:

2\text{O}3 + 8\text{HBr} + 2\text{KBr} \rightarrow 2\text{KAuBr}4 + 3\text{H}2\text{O}Au2O3+8HBr+2KBr→2KAuBr4+3H2O

Optimization :

-

Use 48% w/w HBr to achieve rapid dissolution of Au₂O₃.

-

Stoichiometric excess of KBr (1.2:1 molar ratio to Au) minimizes side products .

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors to enhance yield and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Temperature Control | Batch heating | Jacketed reactors |

| Crystallization | Static cooling | Dynamic anti-solvent precipitation |

| Purity | 95–98% | >99.9% |

Purification Steps :

-

Recrystallization : Dissolve crude KAuBr₄ in minimal HBr (2 M) at 80°C, then cool to −20°C.

-

Solvent Extraction : Remove residual KCl using tributyl phosphate in cyclohexane .

Characterization and Quality Control

Spectroscopic and Diffraction Analysis

X-Ray Diffraction (XRD) :

-

Confirms monoclinic crystal structure (space group P2₁/n).

-

Lattice parameters: a = 7.42 Å, b = 7.89 Å, c = 9.11 Å, β = 90.3° .

UV-Vis Spectroscopy :

-

[AuBr₄]⁻ exhibits λ_max at 380 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹), distinguishing it from [AuCl₄]⁻ (λ_max = 310 nm) .

Elemental Analysis :

| Element | Theoretical % | Experimental % |

|---|---|---|

| Au | 35.48 | 35.2 ± 0.3 |

| Br | 57.55 | 57.1 ± 0.5 |

| K | 7.01 | 6.9 ± 0.2 |

Factors Influencing Synthesis Efficiency

Ligand Exchange Kinetics

The rate of Cl⁻ → Br⁻ substitution follows second-order kinetics:

Rate=k[AuCl4−][Br−]2

Solvent Effects

-

Aqueous Systems : Higher dielectric constant accelerates ion pairing but risks Au³⁺ reduction.

-

Mixed Solvents : Ethanol-water (3:1 v/v) improves KAuBr₄ solubility by 40% compared to pure water .

Applications in Gold Nanoparticle Synthesis

Amino Acid-Mediated Reduction

KAuBr₄ serves as a precursor for AuNPs when reduced by L-tyrosine or L-arginine under alkaline conditions:

-

Optimal Conditions : pH 10.5, 25°C, [KAuBr₄]:[Amino acid] = 1:4 .

-

Particle Size : 12–18 nm (L-tyrosine) vs. 8–14 nm (L-arginine), attributed to differing reduction potentials .

Mechanism :

-

Ligand displacement: [AuBr₄]⁻ + 3NH₂-R → [Au(NH₂-R)₃]³⁺ + 4Br⁻

-

Nucleation: Au³⁺ → Au⁰ via electron transfer from amino acid carboxylate groups.

科学研究应用

Nanotechnology and Material Science

Potassium tetrabromoaurate is utilized as a precursor in the synthesis of gold nanoparticles. These nanoparticles have unique optical and electronic properties, making them suitable for applications in:

- Drug delivery systems : Gold nanoparticles can be engineered to carry drugs directly to targeted cells, enhancing therapeutic efficacy.

- Biosensors : Their high surface area and ability to conjugate with biomolecules make them ideal for detecting biological markers.

A study highlighted the use of this compound as a dopant for carbon nanotubes, significantly improving their electrical conductivity and performance in electronic applications .

Electrochemistry

In electrochemical applications, this compound serves as a precursor for creating conductive coatings on electrodes. Its role in galvanic replacement reactions allows for the deposition of gold onto various substrates, which enhances the catalytic properties of the electrodes used in:

- Fuel cells : Improved efficiency due to better electron transfer capabilities.

- Electrochemical sensors : Enhanced sensitivity and selectivity for detecting various analytes.

Research indicates that incorporating this compound into electrode materials can lead to significant improvements in performance metrics .

Catalysis

The compound is explored as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. It has been shown to enhance reaction rates in:

- Organic synthesis : this compound can catalyze reactions involving nucleophiles and electrophiles, contributing to more efficient synthetic pathways.

- Water splitting reactions : Studies have demonstrated its effectiveness in improving the oxygen evolution reaction (OER) when incorporated into mixed metal oxide catalysts .

Case Study 1: Gold Nanoparticle Synthesis

A research study demonstrated the synthesis of gold nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited size-dependent optical properties that were exploited in imaging applications .

Case Study 2: Electrode Modification

In another study, this compound was used to modify carbon-based electrodes for improved performance in supercapacitors. The modified electrodes showed enhanced charge storage capacity and cycling stability compared to unmodified counterparts .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Nanotechnology | Gold nanoparticle synthesis | Enhanced drug delivery and biosensing |

| Electrochemistry | Electrode coating | Improved electron transfer and sensor sensitivity |

| Catalysis | Organic synthesis | Increased reaction rates |

| Water Splitting | Catalytic enhancement | Improved efficiency in energy conversion |

作用机制

The mechanism of action of potassium tetrabromoaurate(III) involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. In biological systems, it can interact with proteins and enzymes, leading to changes in their structure and function. The compound’s interactions with cellular components are mediated through its gold center, which can form coordination complexes with various biomolecules .

相似化合物的比较

Structural and Crystallographic Properties

- Tetrachloroaurate(III) (KAuCl₄): The [AuCl₄]⁻ anion is also square-planar but exhibits shorter Au–Cl bonds (~2.28 Å) compared to Au–Br in KAuBr₄. KAuCl₄·2H₂O crystallizes in a different space group (P2₁/c) with distinct unit cell parameters (e.g., a = 9.52 Å, b = 12.02 Å, c = 8.48 Å, β = 94.3°) . The smaller ionic radius of Cl⁻ results in stronger ligand field effects, influencing redox potentials and substitution kinetics. Table 1: Structural Comparison

| Property | KAuBr₄·2H₂O | KAuCl₄·2H₂O |

|---|---|---|

| Space group | P2₁/n | P2₁/c |

| Au–X bond length (Å) | 2.38–2.40 | 2.28 |

| Density (g/cm³) | 4.04 | 3.89 |

| Reference |

- Organometallic Analogues: Tetra-n-butylammonium tetrabromoaurate(III) ([Bu₄N][AuBr₄]) adopts a tetragonal lattice (P4̅) with disordered cations, whereas [AuBr₄]⁻ retains its square-planar geometry . In contrast, [AuCl₄]⁻ in similar salts shows greater ligand substitution lability due to weaker Au–Cl bonds .

Reactivity and Redox Behavior

- Reduction Kinetics:

KAuBr₄ is reduced more slowly than KAuCl₄ due to stronger Au–Br bonding. For example, iodide reduces [AuBr₄]⁻ at a rate 10× slower than [AuCl₄]⁻ under identical conditions . In oxalic acid oxidation, KAuBr₄ exhibits pseudo-first-order kinetics with rate constants inversely dependent on [H⁺] and [Br⁻], suggesting a mechanism involving the reactive species AuBr₃(H₂O) . - Electrochemical Reduction:

Both [AuBr₄]⁻ and [AuCl₄]⁻ are reduced to metallic gold on polyvinylferrocene-coated electrodes, but bromide’s larger size slows electron transfer rates .

Analytical Chemistry

KAuBr₄-luminol chemiluminescence (CL) systems demonstrate superior sensitivity for folic acid (FA) detection compared to permanganate or ferricyanide-based methods:

- Detection Limit: 2.0 × 10⁻⁸ g/L for FA using KAuBr₄, versus 1.0 × 10⁻⁷ g/L for K₃[Fe(CN)₆] .

- Interference Resistance: Bromide’s lower redox activity minimizes interference from common ions (e.g., Cu²⁺, Fe³⁺) .

Electronic and Material Science

- Carbon Nanotube Doping: KAuBr₄-doped CNT wires exhibit higher thermal stability (failure at ~530°C) and current capacity (45 A) compared to undoped wires .

- Nanoparticle Synthesis: KAuBr₄ produces smaller gold nanoparticles (5–10 nm) than HAuCl₄ (10–20 nm) when reduced by amino acids like L-tyrosine, due to slower reduction kinetics .

生物活性

Potassium tetrabromoaurate (KAuBr₄) is a gold(III) complex that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

- Molecular Formula : KAuBr₄·2H₂O

- Molecular Weight : 591.72 g/mol

- Solubility : Soluble in water and alcohol

- Physical Form : Crystalline

Anticancer Activity

This compound has been studied for its potential in cancer therapy. Research indicates that gold complexes, including KAuBr₄, exhibit significant anticancer activity through various mechanisms.

- Inhibition of Thioredoxin Reductase (TrxR) : KAuBr₄ has been shown to inhibit TrxR, a crucial enzyme in cancer cell survival. This inhibition alters the cellular redox state, leading to increased oxidative stress and apoptosis in cancer cells .

- Induction of Apoptosis : Studies have demonstrated that KAuBr₄ induces apoptosis in various cancer cell lines by enhancing mitochondrial membrane permeability and activating caspases .

Case Study: Ovarian Cancer

In a study involving ovarian cancer cell lines (A2780 and OVCAR8), KAuBr₄ demonstrated IC50 values ranging from 0.1 to 8 µM for sensitive cells and 0.8 to 29 µM for resistant cells, indicating potent anticancer effects .

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 0.1 - 8 |

| OVCAR8 | 0.8 - 29 |

Antimicrobial Activity

KAuBr₄ also exhibits notable antimicrobial properties against various pathogens.

- Disruption of Bacterial Membranes : The gold complex interacts with bacterial membranes, leading to structural damage and cell death.

- Inhibition of Biofilm Formation : KAuBr₄ has been shown to reduce biofilm formation in certain bacterial strains, which is critical for their pathogenicity .

Case Study: Antibacterial Efficacy

Research has indicated that KAuBr₄ displays effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Antioxidant Activity

This compound's antioxidant properties have been investigated, particularly its ability to scavenge free radicals.

- Radical Scavenging : KAuBr₄ effectively scavenges DPPH and hydroxyl radicals, contributing to its antioxidant capacity.

- Reduction Potential : The compound has shown significant reducing power, which can protect cells from oxidative damage .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology and infectious diseases. Its mechanisms of action—ranging from enzyme inhibition to radical scavenging—underscore its potential as a multifaceted therapeutic agent.

Further research is warranted to explore the full extent of its biological effects and to optimize its use in clinical settings. The existing studies highlight the need for more extensive clinical trials to validate these findings and assess the safety profiles of this compound in human subjects.

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for potassium tetrabromoaurate(III), and how can purity be verified?

this compound(III) is typically synthesized by reacting KAuCl₄ with excess KBr in aqueous solution, followed by crystallization under controlled conditions . For purity verification, elemental analysis (Au and Br content via ICP-OES) and X-ray diffraction (XRD) are critical. XRD confirms the crystal structure, while UV-Vis spectroscopy (absorption peaks at ~380 nm for [AuBr₄]⁻) and FT-IR (Au-Br stretching at ~200 cm⁻¹) validate the absence of unreacted precursors .

Q. Which characterization techniques are essential for analyzing KAuBr₄ and its derivatives?

Key techniques include:

- Single-crystal XRD : Resolves Au-Br bond lengths (2.39–2.41 Å) and square-planar geometry of [AuBr₄]⁻ .

- HRTEM/SAXS : Quantifies nanoparticle size and morphology when KAuBr₄ is used as a precursor .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states (e.g., dihydrate vs. anhydrous forms) .

- UV-Vis kinetics : Monitors reduction reactions (e.g., by amino acids) via time-resolved absorbance changes .

Q. How is KAuBr₄ utilized in nanoparticle synthesis, and what factors control particle size?

KAuBr₄ serves as a precursor for gold nanoparticles (AuNPs) via reduction with amino acids (e.g., L-tyrosine or L-arginine) under alkaline conditions. Particle size (5–50 nm) is inversely proportional to reduction kinetics: faster reactions yield smaller NPs due to rapid nucleation. Adjusting pH, precursor concentration, and reducing agent ratios allows precise size control . SAXS and HRTEM are recommended for real-time monitoring .

Advanced Research Questions

Q. What mechanisms underlie the supramolecular interactions between KAuBr₄ and cyclodextrins (CDs) in gold recovery?

KAuBr₄ forms second-sphere coordination adducts with α- or β-CD via hydrophobic inclusion of [AuBr₄]⁻ into CD cavities, stabilized by hydrogen bonding with [K(OH₂)₆]⁺. This triggers 1D polymeric stacking, leading to selective precipitation. Additives like dibutyl carbitol enhance assembly by co-occupying CD cavities, achieving >99% gold recovery from dilute solutions. Structural insights rely on XRD and molecular dynamics simulations .

Q. How can contradictory data on nanoparticle size distributions from KAuBr₄ reduction be resolved?

Discrepancies often arise from inconsistent reaction quenching or characterization timing. For example, glycyl-L-tyrosine produces bimodal distributions if sampling occurs during intermediate stages. To mitigate this:

- Use in situ UV-Vis to track reduction endpoints.

- Standardize quenching methods (e.g., rapid cooling).

- Combine SAXS (bulk analysis) with HRTEM (localized imaging) for cross-validation .

Q. What role does KAuBr₄ play in redox chemistry, and how can its reactivity be modulated for analytical applications?

KAuBr₄ acts as an oxidizing agent in redox reactions (e.g., oxidation of oxalic acid or ethanol). Reactivity is pH-dependent: acidic conditions stabilize [AuBr₄]⁻, while alkaline media promote reduction to Au⁰. In chemiluminescence assays, KAuBr₄-luminol systems detect folic acid at nM levels via Au³⁺-induced oxidation. Kinetic studies (stopped-flow techniques) and cyclic voltammetry are used to map reaction pathways .

Q. How do counterions (e.g., [Bu₄P]⁺ vs. K⁺) influence the crystal packing and stability of tetrabromoaurate complexes?

Bulky counterions like [Bu₄P]⁺ disrupt ionic interactions, leading to isolated [AuBr₄]⁻ anions with distorted square-planar geometries (cis-Br-Au-Br angles: 89.5–90.4°). In contrast, K⁺ facilitates extended coordination networks via [K(OH₂)₆]⁺ bridges, enhancing thermal stability. Comparative XRD and TGA studies are essential for elucidating these effects .

Q. Methodological Guidelines

属性

CAS 编号 |

14323-32-1 |

|---|---|

分子式 |

AuBr4K |

分子量 |

555.68 g/mol |

IUPAC 名称 |

potassium;tetrabromogold(1-) |

InChI |

InChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4 |

InChI 键 |

GVZKACIZKAONNB-UHFFFAOYSA-J |

SMILES |

[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] |

规范 SMILES |

[K+].Br[Au-](Br)(Br)Br |

Pictograms |

Irritant |

相关CAS编号 |

17083-68-0 (Parent) |

同义词 |

omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。